5-Benzo[1,3]dioxol-5-yl-2,7,9-trimethyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyrazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrazoloquinazoline core through cyclization reactions. Key reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the core structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar in having a benzodioxole group but with different heteroaryl cores
Uniqueness
What sets 5-(2H-1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazoline apart is its unique combination of the benzodioxole and pyrazoloquinazoline structures, which may confer distinct chemical and biological properties not observed in other similar compounds .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H19N3O2/c1-11-6-12(2)19-15(7-11)16-8-13(3)22-23(16)20(21-19)14-4-5-17-18(9-14)25-10-24-17/h4-9,20-21H,10H2,1-3H3 |
InChI Key |
XSGCILQLXJLOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC5=C(C=C4)OCO5)C)C |
Origin of Product |
United States |
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